2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to the ethan-1-ol moiety, along with an ethyl and two methyl groups on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with an amine source, such as ammonia or an amine derivative, followed by reduction, can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-methanol
Uniqueness
2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3 |
InChI Key |
LZCICZYRMCUKON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(CN)O)C |
Origin of Product |
United States |
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